molecular formula C8H12ClN3S B15216073 5-Amino-2-tert-butyl-6-chloropyrimidine-4(1H)-thione CAS No. 61457-10-1

5-Amino-2-tert-butyl-6-chloropyrimidine-4(1H)-thione

Cat. No.: B15216073
CAS No.: 61457-10-1
M. Wt: 217.72 g/mol
InChI Key: WIFFDFSEJIVEDC-UHFFFAOYSA-N
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Description

5-Amino-2-tert-butyl-6-chloropyrimidine-4(1H)-thione is a substituted pyrimidine derivative featuring a thione (C=S) group at the 4-position, an amino group at the 5-position, a tert-butyl substituent at the 2-position, and a chlorine atom at the 6-position. This compound’s structure combines steric bulk (tert-butyl) and electron-withdrawing groups (Cl), which likely influence its reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

61457-10-1

Molecular Formula

C8H12ClN3S

Molecular Weight

217.72 g/mol

IUPAC Name

5-amino-2-tert-butyl-6-chloro-1H-pyrimidine-4-thione

InChI

InChI=1S/C8H12ClN3S/c1-8(2,3)7-11-5(9)4(10)6(13)12-7/h10H2,1-3H3,(H,11,12,13)

InChI Key

WIFFDFSEJIVEDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=S)C(=C(N1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(tert-butyl)-6-chloropyrimidine-4(1H)-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable chloropyrimidine derivative, the introduction of the tert-butyl group can be achieved through alkylation reactions using tert-butyl halides in the presence of a base. The amino group can be introduced via nucleophilic substitution reactions, while the thione group can be formed through thiation reactions using reagents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(tert-butyl)-6-chloropyrimidine-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the thione group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted pyrimidine derivatives.

Scientific Research Applications

5-Amino-2-(tert-butyl)-6-chloropyrimidine-4(1H)-thione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-(tert-butyl)-6-chloropyrimidine-4(1H)-thione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino, tert-butyl, and thione groups can influence its binding affinity and specificity. The exact pathways involved would depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Thione-Containing Compounds

Compound Molecular Formula Molecular Weight Crystal System Key Substituents Application
5-Amino-2-tert-butyl-6-chloropyrimidine-4(1H)-thione C₉H₁₃ClN₄S 244.75 g/mol Not Reported tert-butyl, Cl, NH₂ Not Reported
Pyrazine-2(1H)-thione C₄H₄N₂S 112.15 g/mol Monoclinic None Crystallography studies
6-p-chlorophenyl-4-phenyl-5,6-dihydropyrimidine-2(1H)-thione C₁₆H₁₄ClN₂S 308.81 g/mol Not Reported Cl, Ph Corrosion inhibition
4-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol C₈H₄ClF₃N₂S 252.64 g/mol Not Reported Cl, CF₃ Pharmaceutical research

Biological Activity

5-Amino-2-tert-butyl-6-chloropyrimidine-4(1H)-thione is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique thione functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The structural formula of 5-Amino-2-tert-butyl-6-chloropyrimidine-4(1H)-thione includes:

  • A pyrimidine ring system
  • An amino group at the 5-position
  • A tert-butyl group at the 2-position
  • A chlorine atom at the 6-position
  • A thione group at the 4-position

These functional groups contribute to its reactivity and biological interactions.

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrimidine compounds, including 5-Amino-2-tert-butyl-6-chloropyrimidine-4(1H)-thione, exhibit significant anti-inflammatory effects. Specifically, studies have shown that these compounds can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. For instance, compounds structurally related to this thione demonstrated IC50 values comparable to celecoxib, a standard anti-inflammatory drug .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent. The presence of the thione group is believed to enhance its binding affinity to microbial targets, thereby increasing its efficacy.

Anticancer Properties

In vitro studies have highlighted the anticancer potential of 5-Amino-2-tert-butyl-6-chloropyrimidine-4(1H)-thione. It has been shown to induce apoptosis in cancer cell lines, particularly in breast cancer models such as MCF-7 and MDA-MB-231. The compound's mechanism appears to involve modulation of cell cycle progression and inhibition of tumor growth factors .

Structure-Activity Relationships (SAR)

The biological activity of 5-Amino-2-tert-butyl-6-chloropyrimidine-4(1H)-thione can be correlated with its structural features:

Structural Feature Biological Activity
Amino GroupEnhances solubility and interaction with biological targets
Thione GroupIncreases reactivity and potential for enzyme inhibition
Chlorine AtomModulates electronic properties and binding affinity

Studies indicate that modifications to these groups can lead to variations in activity, emphasizing the importance of SAR in drug design .

Case Studies and Research Findings

  • Inhibition of COX Enzymes : A study reported that derivatives similar to 5-Amino-2-tert-butyl-6-chloropyrimidine showed potent inhibition of COX enzymes with IC50 values around 0.04 μmol .
  • Cytotoxicity Against Cancer Cells : Research demonstrated that this compound exhibited significant cytotoxic effects on MCF-7 cells, with mechanisms involving apoptosis induction confirmed through flow cytometry assays .
  • Antimicrobial Efficacy : In a comparative study against common pathogens like Escherichia coli and Staphylococcus aureus, derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) indicating effective dosage levels .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-2-tert-butyl-6-chloropyrimidine-4(1H)-thione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones or aldehydes under acidic conditions. For example, refluxing with chloroacetic acid and anhydrous sodium acetate in acetic anhydride/glacial acetic acid (1:2 v/v) at 100–110°C for 2–3 hours yields crystalline products. Post-synthetic purification typically involves recrystallization from ethanol/water mixtures to achieve >85% purity . Reaction parameters like temperature (avoiding decomposition above 120°C) and stoichiometric ratios (e.g., 1:1.5 molar ratio of thiourea to carbonyl precursor) critically impact yield.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the tautomeric forms of this compound?

  • Methodological Answer : The thione-thiol tautomerism in pyrimidine derivatives is resolved via 1^1H NMR (δ ~12–14 ppm for thiol protons) and IR (S-H stretching at ~2550 cm1^{-1}). Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 260.5 for the parent compound). X-ray crystallography, as demonstrated for structurally similar 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione, provides definitive evidence of tautomeric preference (e.g., thione form dominance due to intramolecular hydrogen bonding) .

Q. What are the standard protocols for characterizing crystallinity and purity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 295 K resolves crystal packing and hydrogen-bonding networks. For purity, HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) and UV detection at 254 nm is recommended. Purity >95% is achievable via repeated recrystallization .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict reactivity and intermolecular interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize geometry and predict electrostatic potential surfaces, revealing nucleophilic sites (e.g., sulfur and amino groups). Molecular dynamics (MD) simulations in explicit solvents (e.g., water/DMSO) model solvation effects and hydrogen-bonding dynamics, which correlate with experimental solubility data .

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer : Contradictions arise from assay conditions (e.g., pH, solvent). For acetylcholinesterase inhibition, use standardized Ellman’s assay (pH 8.0, 25°C) with donepezil as a positive control. Parallel cytotoxicity assays (MTT on HEK-293 cells) identify selective indices (IC50 ratio >10 indicates therapeutic potential). Statistical validation (e.g., ANOVA with Tukey post hoc) ensures reproducibility .

Q. How does substitution at the 2-tert-butyl position affect electronic and steric properties?

  • Methodological Answer : Comparative studies using Hammett σ+^+ constants show electron-donating tert-butyl groups reduce electrophilicity at C4, confirmed via 13^{13}C NMR (upfield shifts of ~3 ppm for C4). Steric effects are quantified using Conolly surface maps, which predict hindered rotation at the 2-position, influencing binding to hydrophobic enzyme pockets .

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